3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
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Overview
Description
3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage with the difluoro-substituted benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro groups and thiophene ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide:
Thiophene derivatives: Known for their diverse biological activities and applications in materials science.
Benzamide derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
This compound stands out due to the combination of difluoro and thiophene groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in multiple fields.
Properties
IUPAC Name |
3,4-difluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c17-13-4-3-12(10-14(13)18)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQGMGZDSSKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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